

The Total Synthesis of (+)-Cyclophellitol and its Enantiomers: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Cyclophellitol**

Cat. No.: **B163102**

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Introduction

(+)-Cyclophellitol, a potent, irreversible inhibitor of β -glucosidases, has garnered significant attention in the scientific community due to its therapeutic potential. Its unique structure, featuring a cyclitol core with a strategically positioned epoxide, mimics the natural substrate of these enzymes, leading to covalent modification of the active site and subsequent inactivation. This mechanism of action makes **cyclophellitol** and its analogues valuable tools in glycobiology research and promising candidates for the development of therapeutics for diseases such as Gaucher's disease and certain types of cancer. This technical guide provides a comprehensive overview of the total synthesis of **(+)-cyclophellitol** and its enantiomer, with a focus on a highly efficient route from D-xylose. Detailed experimental protocols for key transformations are provided to facilitate its synthesis in a laboratory setting.

Comparative Overview of Synthetic Strategies

Several synthetic routes to **(+)-cyclophellitol** have been developed, starting from various chiral pool materials. The choice of starting material significantly influences the overall efficiency and length of the synthesis.

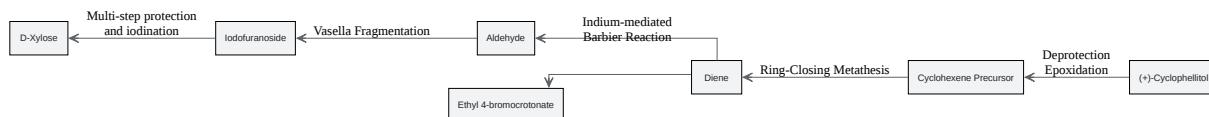
Starting Material	Key Reactions	Number of Steps (Longest Linear)	Overall Yield	Reference
D-Xylose	Zinc-mediated Vasella fragmentation, Indium-mediated Barbier reaction, Ring-closing metathesis, Diastereoselective epoxidation	9	~14%	Madsen et al.[1] [2][3]
D-Glucose	Not specified in detail	Not specified in detail	Not specified in detail	Not specified in detail
D-Mannose	Not specified in detail	Not specified in detail	Not specified in detail	Not specified in detail

The synthesis developed by Madsen and coworkers, commencing from the readily available and inexpensive D-xylose, stands out as the most concise route reported to date.[2][3] This efficiency is achieved through a series of highly selective and high-yielding organometallic reactions.

Retrosynthetic Analysis and Synthetic Pathway

The retrosynthetic analysis for the synthesis of **(+)-cyclophellitol** from D-xylose reveals a convergent strategy. The key steps involve the formation of a cyclohexene ring system via ring-closing metathesis, followed by stereoselective epoxidation.

Retrosynthetic Pathway Diagram



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Caption: Retrosynthetic analysis of **(+)-cyclophellitol**.

Forward Synthesis Workflow



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